REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:20][CH3:21])[C:4]([S:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[NH:13]C(=O)C(C)(C)C)=[S:5])[CH3:2]>CO.[OH-].[Na+]>[CH2:20]([N:3]([CH2:1][CH3:2])[C:4]([S:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[NH2:13])=[S:5])[CH3:21] |f:2.3|
|
Name
|
4-pivalamidopyridin-3-yl diethylcarbamodithioate
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=S)SC=1C=NC=CC1NC(C(C)(C)C)=O)CC
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
ADDITION
|
Details
|
The clear yellow solution was diluted with water (500 mL)
|
Type
|
CUSTOM
|
Details
|
for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
crystals precipitated out
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL) and diethyl ether (3×50 mL), and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=S)SC=1C=NC=CC1N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.05 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |